2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s structure and any known synonyms .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Antibacterial and Antifungal Studies
The compound has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, which have shown promising antibacterial and antifungal properties . These derivatives were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Alzheimer’s Disease Treatment
In a study, novel 2,3-dihydro-1H-inden-1-ones were designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors to treat Alzheimer’s disease (AD) . Among these compounds, one bearing a 2-(piperidin-1-yl)ethoxy group at the 6-position showed promise .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that the compound “2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol” might also have potential in this area.
Anticancer Activity
Indole derivatives have shown anticancer activity . Given the structural similarity, the compound “2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol” could potentially be explored for anticancer applications.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that the compound “2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol” might also have potential as an antioxidant.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2,3-dihydro-1H-inden-5-yl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-9-8-16-7-6-14(15-16)13-5-4-11-2-1-3-12(11)10-13/h4-7,10,17H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFLIMURNXGLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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